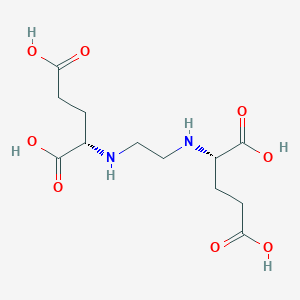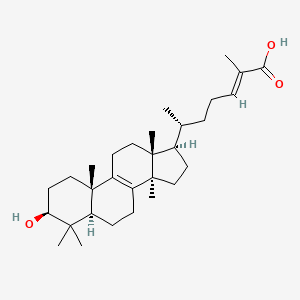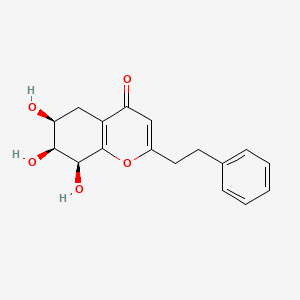
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone typically involves the use of chromone derivatives and phenethyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources, but it generally involves organic synthesis techniques such as condensation reactions and cyclization .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone has several scientific research applications, including:
Chemistry: Used as a model compound for studying chromone derivatives and their reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular processes
Medicine: Explored for its potential therapeutic effects, particularly in reducing inflammation.
Industry: Limited industrial applications, primarily used in research and development settings.
Mecanismo De Acción
The mechanism of action of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone involves its interaction with molecular targets and pathways related to inflammation. It inhibits the production of nitric oxide, a key mediator in inflammatory processes . This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .
Comparación Con Compuestos Similares
6,7-Dimethoxy-2-(2-Phenethyl) chromone: Found in incense wood and used as a metabolic marker.
8-Chloro-2-(2-Phenethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: Isolated from agarwood and has similar structural properties.
Uniqueness: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone is unique due to its specific hydroxylation pattern and its potent anti-inflammatory effects . This makes it a valuable compound for research into inflammation and related biological processes .
Propiedades
Fórmula molecular |
C17H18O5 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1 |
Clave InChI |
SGSQMLYRQFFCSY-JYJNAYRXSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
SMILES canónico |
C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


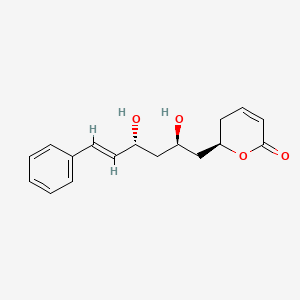
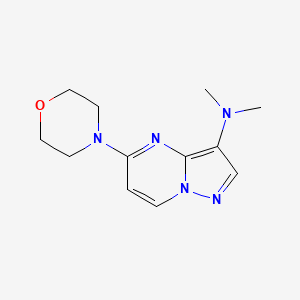

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
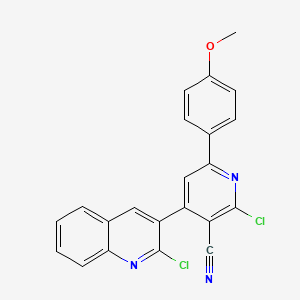
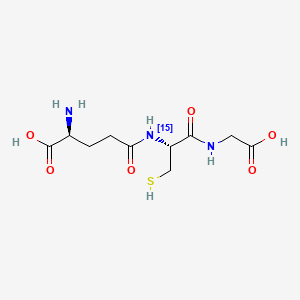
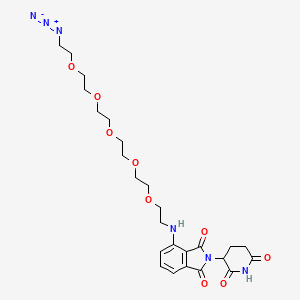
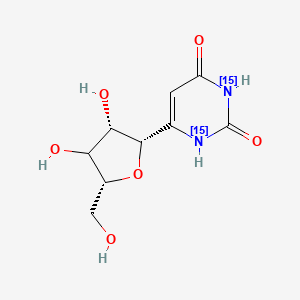

![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
